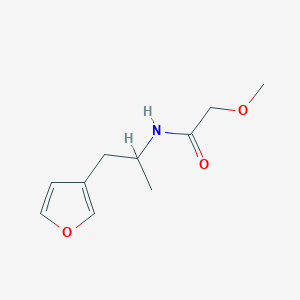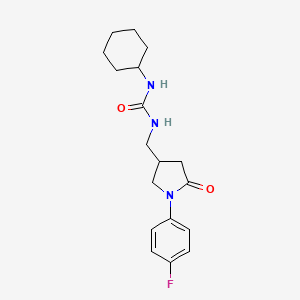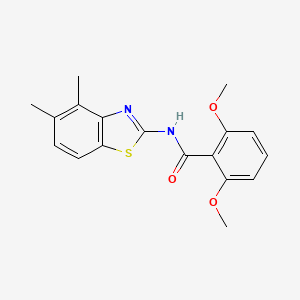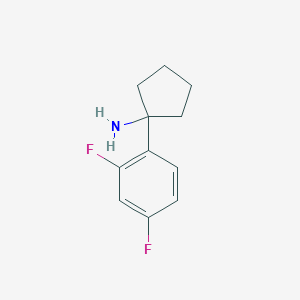
5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one" is a fluorinated ketone with a pyridine substituent. While the provided papers do not directly discuss this compound, they offer insights into related fluorinated compounds and their synthesis, which can be informative for understanding the broader context of fluorinated ketone chemistry.
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. Paper describes the use of pentafluorophenylammonium triflate as an organocatalyst for the synthesis of indeno[1,2-b]pyridin-5-one derivatives through a one-pot condensation reaction. This highlights the utility of fluorinated catalysts in promoting such reactions. Paper discusses the regioselective synthesis of fluorine-containing pyridine derivatives through intermolecular cyclization, followed by an intramolecular transformation to yield naphthyridin-4-one derivatives. Paper presents a method for introducing a bis(trifluoroacetyl)-1,3-butadiene system to aromatic rings, resulting in hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones. These studies demonstrate the versatility of fluorinated intermediates in organic synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their physical and chemical properties. Paper provides an example of structural analysis through X-ray crystallography, which revealed an extremely short carbon-carbon bond in a synthesized tricyclic ketone. Similarly, paper reports the crystal structure of a fluorophenyl pentanedione with pyridyl substituents, where the phenyl and pyridine rings are nearly perpendicular to each other. These findings underscore the importance of structural characterization in understanding the behavior of such molecules.
Chemical Reactions Analysis
Fluorinated compounds often participate in unique chemical reactions due to the electron-withdrawing nature of fluorine atoms. The papers do not provide specific reactions for "5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one," but the synthesis methods and catalysts discussed in papers , , and could potentially be applied or adapted for reactions involving similar fluorinated ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can lead to increased stability, lipophilicity, and reactivity. Although the papers do not directly address the properties of "5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one," the synthesis and structural studies in papers , , , , and provide a foundation for predicting that such a compound would likely exhibit unique properties due to its fluorinated and aromatic components.
Aplicaciones Científicas De Investigación
Tautomeric Preferences and Stability
- Research on similar compounds, like 1-(pyridin-2-yl)-5-(quinolin-2-yl)pentane-2,4-dione, through Density Functional Theory (DFT) calculations, reveals insights into tautomeric preferences and stability. These studies indicate the instability of certain tautomeric forms and the spontaneous formation of more stable forms, providing critical understanding in the field of molecular structure and reactivity (Dobosz, Gawinecki, & Kanabaj, 2010).
Reaction Mechanisms
- Investigations into the reactions of trifluoromethylsulphenyl chloride with n-pentane in the presence of pyridine have demonstrated the formation of various fluorinated n-pentane derivatives. This study highlights the reactivity of such compounds in different conditions, contributing to our understanding of organic reaction mechanisms (Kolasa, 1991).
Synthesis of Heterocyclic Compounds
- Research involving the synthesis of new 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones through tandem reactions highlights the potential of these compounds in the synthesis of heterocyclic structures like pyridines. Such studies are valuable for the development of novel organic synthesis methodologies (Vasilyeva & Vorobyeva, 2021).
Supramolecular Chemistry
- Studies on compounds like 3-(2-(pyridin-4-yl)ethyl)pentane-2,4-dione have explored argentophilic interactions in silver complexes. This contributes to the field of supramolecular chemistry, especially in understanding metal-ligand interactions and molecular assembly (van Terwingen & Englert, 2019).
Photophysical Properties
- The use of similar compounds in the synthesis of europium(III) complexes, as investigated in one study, shows the potential of these compounds in understanding photophysical properties and the design of luminescent materials (Raj, Biju, & Reddy, 2008).
Catalysis
- Research on pyridine–triazole ligands for copper-catalyzed aerobic alcohol oxidation demonstrates the application of pyridine derivatives in catalysis, highlighting their role in enhancing catalytic efficiency and selectivity (Thongkam et al., 2015).
DNA Binding Studies
- Zinc(II) complexes with 3-pyridine aldoxime, structurally related to the compound , have been investigated for their DNA binding properties. This type of research is crucial in understanding molecular interactions with biological macromolecules (Konidaris et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
5,5,5-trifluoro-1-pyridin-3-ylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)4-3-9(15)6-8-2-1-5-14-7-8/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOCEIXRJPKGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007562.png)
![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)
![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)


![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide](/img/structure/B3007571.png)

![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)


